molecular formula C30H48O3 B10841806 2-Isoursolic acid

2-Isoursolic acid

Cat. No.: B10841806
M. Wt: 456.7 g/mol
InChI Key: DDHYEJNMSYDDTH-JJKIWFBPSA-N
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Description

2-Isoursolic acid is a pentacyclic triterpenoid compound, structurally related to ursolic acid. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is found in various plants, fruits, and herbs, contributing to its wide range of pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isoursolic acid typically involves the hydroxylation of ursolic acid. One common method is the use of sulfur trioxide-dimethyl sulfoxide (SO3-DMSO) complex in dimethyl sulfoxide solution, which selectively targets the equatorial 3-hydroxy groups . The reaction conditions include maintaining a controlled temperature and using specific catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the leaves and stems of certain plants. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The scalability of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Isoursolic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Substitution reactions can occur at different positions on the triterpenoid ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Isoursolic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-isoursolic acid involves its interaction with multiple molecular targets and pathways:

Comparison with Similar Compounds

2-Isoursolic acid is structurally similar to other pentacyclic triterpenoids such as:

Uniqueness of this compound: What sets this compound apart is its specific hydroxylation pattern, which enhances its biological activity and makes it a valuable compound for therapeutic applications.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(1S,2S,4aS,6aR,6aS,6bR,8aS,11R,12aS,14bS)-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18-10-13-30(25(32)33)15-14-28(6)21(24(30)19(18)2)8-9-23-27(5)17-20(31)16-26(3,4)22(27)11-12-29(23,28)7/h8,18-20,22-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19-,20+,22-,23+,24-,27-,28+,29+,30-/m0/s1

InChI Key

DDHYEJNMSYDDTH-JJKIWFBPSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H](CC5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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